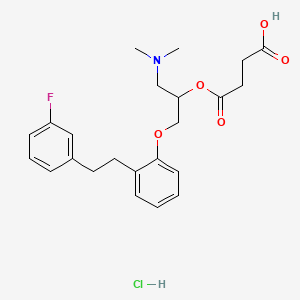
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride is a complex organic compound with a unique structure that combines elements of butanedioic acid and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the dimethylamino group and the phenoxy group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other esters of butanedioic acid and derivatives with different functional groups. Examples include:
- Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride
- Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(2-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride
Uniqueness
The uniqueness of butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
86819-21-8 |
|---|---|
分子式 |
C23H29ClFNO5 |
分子量 |
453.9 g/mol |
IUPAC名 |
4-[1-(dimethylamino)-3-[2-[2-(3-fluorophenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C23H28FNO5.ClH/c1-25(2)15-20(30-23(28)13-12-22(26)27)16-29-21-9-4-3-7-18(21)11-10-17-6-5-8-19(24)14-17;/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,26,27);1H |
InChIキー |
DBBHFAJJKSSLJW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)F)OC(=O)CCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


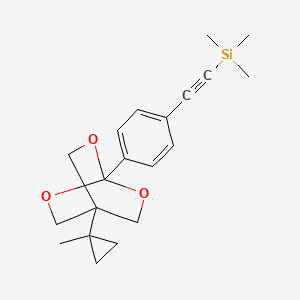
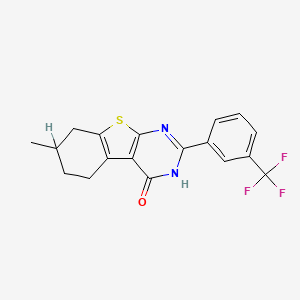

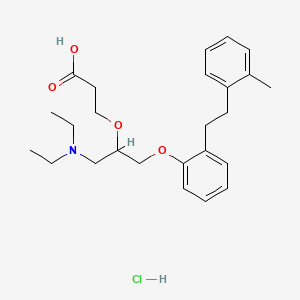
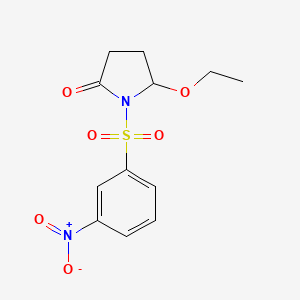

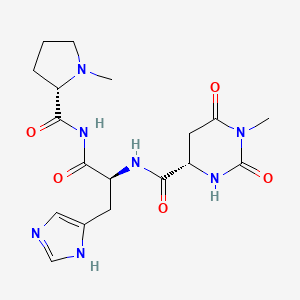
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
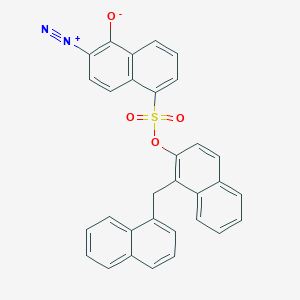
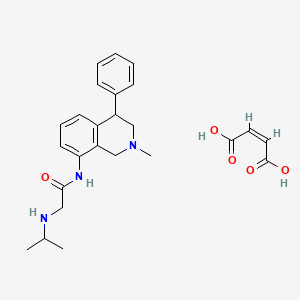
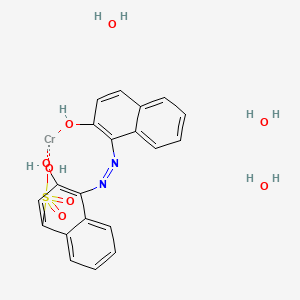
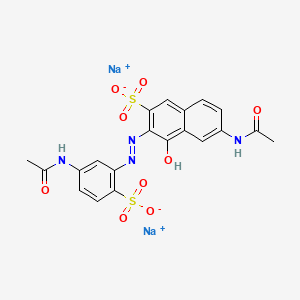

![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)
